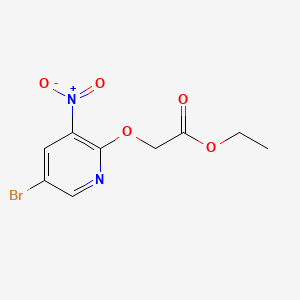

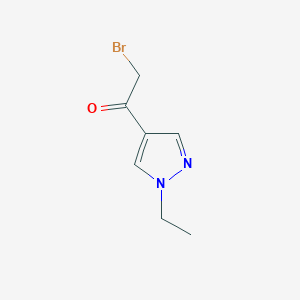

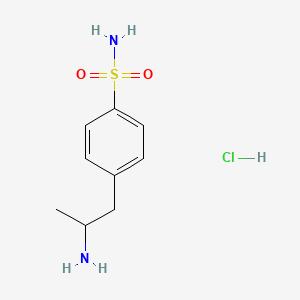

![molecular formula C19H14ClN3O2S2 B2701287 8-chloro-N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111184-25-8](/img/structure/B2701287.png)

8-chloro-N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinazolines are a class of nitrogen-containing heterocyclic compounds . They are also known as 1,3-diazanaphthalene . The skeleton is composed of two six-membered aromatic rings that are fused to each other, and two nitrogen atoms are present at 1 and 3 positions on the skeleton .

Synthesis Analysis

The synthesis of quinazoline derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . Various methods have been reported to prepare quinazoline by aminobenzoketone, o-aminobenzohydrazide, aminobenzonitrile, aminoacetophenone, and aminobenzamide under different conditions .Molecular Structure Analysis

Quinazoline is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The presence of these two nitrogen atoms in quinazoline increases its importance in pharmaceutical as well as in biological reactions .Chemical Reactions Analysis

Quinazoline derivatives are known for their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . The pyrimidine ring readily undergoes N-oxidation using various agents to afford pyrimidine N-oxides .Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid that is soluble in water . It is a planar molecule .科学的研究の応用

Antimicrobial and Antioxidant Potential

Compounds with structural motifs similar to the specified chemical have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, a study on newly synthesized 2,3-disubstituted quinazoline-4(3H)-ones revealed potent inhibitory action against a variety of bacterial strains and showed significant antioxidant potential (Kumar et al., 2011). This suggests that the compound could potentially be explored for similar biological activities.

Anti-Inflammatory and Analgesic Properties

Another area of research application for related compounds involves their anti-inflammatory and analgesic properties. For example, the synthesis and evaluation of certain pyrazoles and triazoles bearing a quinazoline moiety have shown notable analgesic activity (Saad et al., 2011). This indicates a possible research interest in investigating the specified compound for its potential use in pain management and inflammation control.

作用機序

将来の方向性

Quinazoline derivatives have got an important place in biological sciences due to their ability to bind to different target sites and subsequent discovery of many drug structures . As time goes on, the synthesis methods are reported in metal-free and solvent-free conditions which are dominated over the old methods . Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various cancers .

特性

IUPAC Name |

8-chloro-N-(4-ethylphenyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O2S2/c1-2-10-3-6-12(7-4-10)21-18(25)15-16-22-17(24)13-8-5-11(20)9-14(13)23(16)19(26)27-15/h3-9H,2H2,1H3,(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITQWCWLXFYKID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

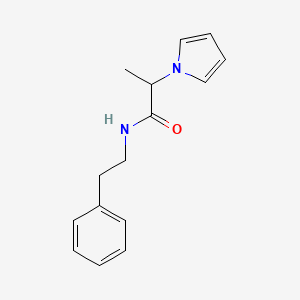

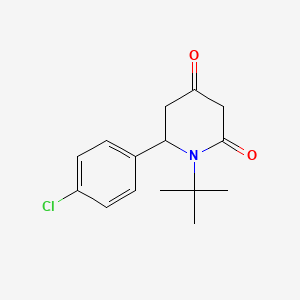

![3-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B2701205.png)

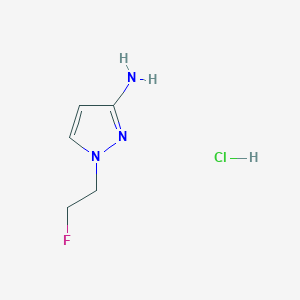

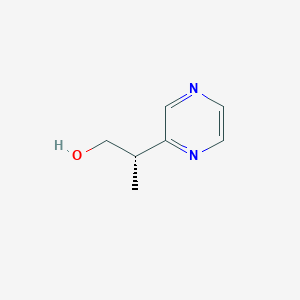

![7-Cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2701209.png)

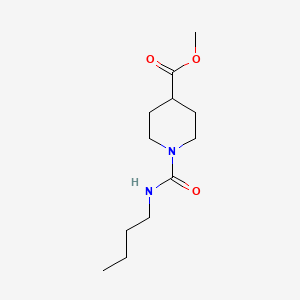

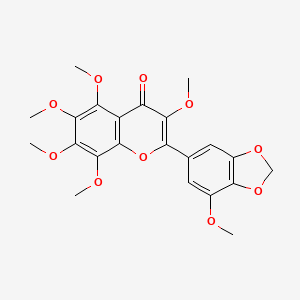

![3-Methyl-6-[4-(4-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2701211.png)

![2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2701224.png)